Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate
Overview
Description
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a chemical compound with the molecular formula C9H10N2O4 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The molecular weight of the compound is 210.19 .Scientific Research Applications
Antimicrobial Agents
Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative of the subject compound, has been synthesized and tested for antimicrobial activity. It exhibited significant to moderate antimicrobial effectiveness against various bacteria and fungi (Abdel-Mohsen, 2014).
Photochemistry Applications
In photochemistry, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used in ethanol to synthesize ethyl 6b-substituted 1-cyano-1,1a.2,6b-tetrahydrocycloprop[b]indole-2-carboxylates, demonstrating the utility of the compound in photochemical reactions (Ikeda et al., 1977).
Central Nervous System Research
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate and its derivatives have been synthesized and shown to affect the central nervous system in mice, indicating potential research applications in neuroscience (Hung et al., 1985).
Synthesis of Tetrahydroquinoline Derivatives
The compound has been used in the synthesis of tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids, showing its versatility in synthetic organic chemistry (Bombarda et al., 1992).
Antiallergy Research
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, has been developed as a new prototype with oral antiallergy activity, indicating its potential use in allergy research and treatment (Althuis et al., 1979).
Alzheimer's Disease Research
In the context of Alzheimer's disease research, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates were synthesized and tested for their anticholinesterase activities, which is a key area in Alzheimer's disease therapeutics (Mermer et al., 2018).
Anti-Cancer Research
A new derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Future Directions
Quinazolinones and quinazolines, which are structurally similar to Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate, have been the focus of significant research due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities .
Properties
IUPAC Name |
ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILPGXGGYZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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